![molecular formula C10H11ClO B1489767 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol CAS No. 1249457-49-5](/img/structure/B1489767.png)
1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
Overview
Description
1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to the cyclopropane ring and a 2-chlorobenzyl substituent. The cyclopropane ring introduces significant steric strain, which can influence its reactivity and stability compared to larger ring systems.
Biological Activity
1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol, also known as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, is a compound of significant interest due to its biological activities and potential applications in agriculture and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy as a pesticide, and other relevant biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropane ring, which is known for its unique reactivity and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity. It has been identified as an effective agent against various fungal pathogens. For instance, studies have shown that it inhibits the growth of fungi by disrupting their cell membrane integrity and inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antifungal Efficacy Against Various Fungal Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.5 µg/mL |
Aspergillus niger | 1.0 µg/mL |
Trichophyton rubrum | 0.25 µg/mL |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. It acts as a neurotoxin to certain insect species by interfering with neurotransmitter function, leading to paralysis and death. Its effectiveness varies among different insect pests, making it a candidate for agricultural applications .
Case Study: Insecticidal Effects on Aphis gossypii
In controlled studies, this compound demonstrated significant mortality rates in Aphis gossypii (cotton aphid) populations at concentrations as low as 10 ppm. The compound was observed to cause rapid immobilization followed by death within 48 hours of exposure.
Toxicological Profile
While exploring the biological activity, it is crucial to assess the toxicological profile of the compound. Studies indicate that it has low acute toxicity to mammals but may pose risks to non-target organisms such as pollinators .
Table 2: Toxicity Profile
Endpoint | Result |
---|---|
Acute Oral Toxicity | LD50 > 2000 mg/kg |
Skin Irritation | Non-irritating in standard tests |
Eye Irritation | Mild irritation observed |
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. In fungi, it inhibits key enzymes involved in the synthesis of ergosterol, leading to compromised cell membrane integrity . In insects, it disrupts synaptic transmission by inhibiting acetylcholinesterase activity, resulting in neurotoxicity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The presence of the chlorophenyl group enhances its interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .
Antifungal Properties
In addition to its antibacterial activity, this compound has been investigated for its antifungal properties. It serves as an intermediate in synthesizing more complex antifungal agents, particularly those targeting fungal infections resistant to conventional treatments . The synthesis of derivatives from this compound has shown promising results in enhancing antifungal activity.
Role as an Intermediate in Organic Synthesis
This compound is also valuable as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further transformations, such as oxidation or halogenation, leading to a diverse array of derivatives with potential applications in different sectors.
Case Study: Synthesis of Antifungal Agents
A notable case study involves using this compound as a precursor for synthesizing triazole-based antifungal agents. In this process, the compound undergoes a series of reactions to yield derivatives that exhibit enhanced antifungal activity against Candida species. The study emphasizes the compound's utility as a versatile building block in drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol, and what key intermediates are involved?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Preparation of a cyclopropane precursor (e.g., cyclopropane-1-carboxylic acid derivatives) via [2+1] cycloaddition or nucleophilic substitution. For example, 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-39-7) is a common intermediate, synthesized by reacting 2-chlorobenzyl chloride with cyclopropane derivatives under basic conditions .
- Step 2: Reduction of the carboxylic acid group to the alcohol using LiAlH₄ or borane-THF.
Key challenges include controlling stereochemistry and minimizing side reactions during cyclopropane ring formation. Optimize reaction time and temperature to enhance yield (typically 60-75%) .
Q. How is the structural characterization of this compound performed?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~0.8–1.5 ppm for protons) and the 2-chlorophenyl group (aromatic protons at δ ~7.2–7.5 ppm).
- IR Spectroscopy: Hydroxyl (O–H) stretching at ~3200–3600 cm⁻¹ and C–Cl absorption at ~550–750 cm⁻¹.
- Mass Spectrometry: Molecular ion peak at m/z 182.6 (C₁₀H₁₁ClO⁺) and fragmentation patterns consistent with cyclopropane ring cleavage.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement, as demonstrated for structurally related cyclopropanol derivatives .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., activity coefficients) of this compound in solvent mixtures be modeled for reaction optimization?
Answer: Use local composition models (e.g., Wilson, NRTL) to predict excess Gibbs free energy in non-ideal mixtures. For example:
- Wilson Equation: Parameters derived from binary vapor-liquid equilibrium (VLE) data.
- Nonrandomness Parameter (α₁₂): Adjust to account for hydrogen bonding between the hydroxyl group and polar solvents (e.g., ethanol, water).
Experimental validation via headspace gas chromatography or isothermal titration calorimetry is critical to refine model accuracy .
Q. What strategies address contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Purity Verification: Use HPLC (>98% purity) to rule out impurities (e.g., unreacted 2-chlorobenzyl chloride) that may skew bioactivity results .
- Structural Analog Comparison: Test analogs (e.g., 1-(2-chlorophenyl)propan-1-ol) to isolate the role of the cyclopropane ring.
- Dose-Response Studies: Perform in vitro assays (e.g., MIC against S. aureus) across a concentration gradient (0.1–100 µM) to identify therapeutic windows and cytotoxicity thresholds .
Q. How can the reactivity of the hydroxyl group in this compound be exploited for derivatization?
Answer:
- Esterification: React with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane with DMAP catalysis.
- Oxidation: Use Jones reagent (CrO₃/H₂SO₄) to form the ketone derivative, though cyclopropane ring stability must be monitored via TLC or GC-MS.
- Protection Strategies: Employ TBDMS-Cl to protect the hydroxyl group during multi-step syntheses .
Q. What advanced analytical methods quantify trace impurities in this compound?
Answer:
- HPLC-MS/MS: Detect sub-ppm levels of chlorinated byproducts (e.g., 2-chlorobenzyl alcohol) using a C18 column and ESI-negative mode.
- ICP-OES: Quantify residual metal catalysts (e.g., Pd from coupling reactions) with detection limits <0.1 ppm.
- Reference Standards: Cross-validate with certified materials (e.g., ketamine hydrochloride impurity standards) to ensure method reliability .
Q. How do steric effects from the cyclopropane ring influence intermolecular interactions in crystallographic studies?
Answer: The rigid cyclopropane ring imposes torsional strain, affecting packing efficiency. Single-crystal XRD of analogs (e.g., 2-(2-hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol) reveals:
- Hydrogen Bonding: OH groups form intermolecular bonds with adjacent molecules (O···O distance ~2.7 Å).
- Van der Waals Interactions: Chlorophenyl groups contribute to layered crystal structures.
Compare with computational models (e.g., Mercury CSD) to predict polymorphism .
Q. Methodological Guidelines
8. Designing experiments to study oxidative stability under varying conditions:
- Thermogravimetric Analysis (TGA): Heat from 25°C to 300°C (10°C/min in N₂) to assess decomposition thresholds.
- Accelerated Oxidation: Expose to H₂O₂ or UV light, then monitor degradation via ¹H NMR (loss of OH signal) .
9. Resolving discrepancies in solubility data across solvents:
- Hansen Solubility Parameters: Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solubility in toluene (δ ~18 MPa¹/²) vs. DMSO (δ ~26 MPa¹/²).
- Cloud Point Titration: Experimentally determine solubility limits in binary solvent systems .
10. Computational approaches for structure-activity relationship (SAR) studies:
- Docking Simulations: Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes).
- QSAR Models: Corinate Hammett σ values for the 2-chlorophenyl group with bioactivity data to predict derivative efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol, differing in ring size, functional groups, or substituent positions.
Structural and Functional Group Variations
Table 1: Key Comparisons
Cyclopropane vs. Cyclopentane Systems
- Cyclopropanol vs. This strain may enhance participation in ring-opening reactions or serve as a conformational constraint in drug design.
Functional Group Differences
- Alcohol vs. Ketone : The ketone in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one enables nucleophilic additions (e.g., Grignard reactions), whereas the alcohol group in the target compound may participate in hydrogen bonding or esterification.
- Thioether vs.
Substituent Position and Electronic Effects
- Ortho vs. Para Chloro : The 2-chlorophenyl group in the target compound induces steric hindrance and electronic effects distinct from the 4-chlorophenyl substituent in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one . Para substitution may allow better resonance stabilization, altering reactivity.
- Fluorine vs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]cyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBPAPLJYFZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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